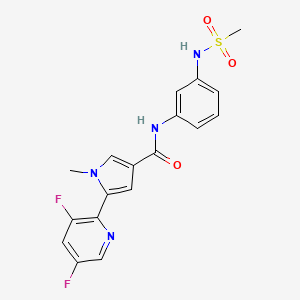

Dhx9-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16F2N4O3S |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

5-(3,5-difluoro-2-pyridinyl)-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide |

InChI |

InChI=1S/C18H16F2N4O3S/c1-24-10-11(6-16(24)17-15(20)7-12(19)9-21-17)18(25)22-13-4-3-5-14(8-13)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25) |

InChI Key |

PDIYXUZQZQCTEW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C2=C(C=C(C=N2)F)F)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of DHX9-IN-14: A Technical Guide to a Novel DHX9 Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DExH-box helicase 9 (DHX9) is a multifaceted enzyme integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression and aberrant activity have been implicated in various malignancies, positioning it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of a novel DHX9 inhibitor, DHX9-IN-14. While specific synthesis protocols for this compound remain proprietary, this document consolidates the available public data on its discovery, chemical properties, and biological activity. Furthermore, it details the broader context of DHX9 inhibition, including the general mechanisms of action and relevant experimental protocols for inhibitor characterization. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to understand and potentially advance the study of DHX9 inhibitors like this compound.

Introduction to DHX9: A Critical Oncogene Target

DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including double-stranded DNA and RNA, DNA:RNA hybrids (R-loops), and G-quadruplexes.[1][2][3] Its diverse functions are critical for maintaining cellular homeostasis. However, elevated expression of DHX9 is evident in multiple cancer types, including colorectal, lung, liver, and breast cancers, and is often associated with a poor prognosis.[1]

The dependency of certain cancer cells on DHX9, particularly those with microsatellite instability (MSI) and deficient mismatch repair (dMMR), makes it an attractive therapeutic target.[1] Inhibition of DHX9 has been shown to induce replication stress, cell-cycle arrest, and apoptosis in cancer cells, highlighting the potential of DHX9 inhibitors as a novel class of anti-cancer agents.[1][4] DHX9 inhibitors interfere with the enzymatic activity of the DHX9 protein by impeding its ability to hydrolyze ATP, which is essential for its helicase function.[3] This disruption of DHX9 activity can halt cellular and viral processes that rely on this enzyme.[3]

Discovery and Properties of this compound

This compound is a recently identified small molecule inhibitor of the RNA helicase DHX9. Its discovery is attributed to Matthew H. Daniels and colleagues, as detailed in the patent WO2023158795A1.[5] This inhibitor represents a significant step forward in the development of targeted therapies against DHX9-dependent cancers.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and a related compound, DHX9-IN-16, for comparative purposes.

| Compound | EC50 (Cellular Target Engagement) | Chemical Formula | CAS Number |

| This compound | 3.4 µM | C18H16F2N4O3S | 2973747-90-7 |

| DHX9-IN-16 | 0.125 µM | Not Publicly Available | 2973397-48-5 |

Table 1: Quantitative data for DHX9 inhibitors.[6]

Synthesis of DHX9 Inhibitors: A Representative Approach

While the specific synthesis protocol for this compound is not publicly available and is likely contained within the patent WO2023158795A1, the synthesis of other DHX9 inhibitors, such as ATX968, has been described in the scientific literature.[7] The following represents a general, illustrative synthesis scheme for a pyrazole-based DHX9 inhibitor, providing insight into the potential synthetic route for compounds like this compound.

Illustrative Synthesis of a Pyrazole-Based DHX9 Inhibitor (Based on the synthesis of compound 1 in a related study):

A solution of a substituted pyrazole-3-carboxylic acid is treated with a substituted aminophenyl methanesulfonamide in the presence of a coupling agent such as TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) and a base like N-methylimidazole (NMI) in an appropriate solvent such as acetonitrile. The reaction mixture is stirred at room temperature to yield the final carboxamide product.

Note: This is a generalized representation and the actual synthesis of this compound may involve different reagents, protecting groups, and reaction conditions.

Experimental Protocols for DHX9 Inhibitor Characterization

The characterization of DHX9 inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

DHX9 Helicase Assay

This assay measures the ability of an inhibitor to block the unwinding activity of DHX9 on a nucleic acid substrate.

-

Principle: A fluorescently labeled, double-stranded nucleic acid substrate is incubated with the DHX9 enzyme in the presence of ATP and the test compound. The unwinding of the duplex by DHX9 separates a fluorophore from a quencher, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer (e.g., 40 mmol/L HEPES, pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl2).[1]

-

Add the DHX9 enzyme and pre-incubate with the compound.

-

Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate and ATP.[1]

-

Measure the fluorescence intensity over time to determine the rate of unwinding.

-

Calculate the IC50 value from the dose-response curve.

-

DHX9 ATPase Assay

This assay assesses the inhibitor's effect on the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified, typically using a luminescence-based detection system (e.g., ADP-Glo™ Kinase Assay).

-

Protocol Outline:

-

Similar to the helicase assay, prepare serial dilutions of the test compound.

-

In a 384-well plate, add the assay buffer, DHX9 enzyme, and the test compound for a pre-incubation period.[2]

-

Start the reaction by adding ATP.

-

After a set incubation time, stop the reaction and measure the amount of ADP produced using a detection reagent.[2]

-

Determine the IC50 value from the dose-response curve.

-

Cellular Target Engagement Assay

This assay confirms that the inhibitor interacts with DHX9 within a cellular context.

-

Principle: The induction of a specific biomarker, such as circular RNA (circRNA), upon DHX9 inhibition is measured.[8] For example, the loss or inhibition of DHX9 can lead to an increase in circBRIP1.[8]

-

Protocol Outline:

-

Treat cancer cells (e.g., MSI-H colorectal cancer cell lines) with varying concentrations of the test compound.

-

After a suitable incubation period, lyse the cells and extract total RNA.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the biomarker (e.g., circBRIP1).

-

Normalize the expression of the biomarker to a housekeeping gene.

-

Calculate the EC50 value from the dose-response curve, representing the concentration at which 50% of the maximum biomarker induction is observed.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of DHX9 in cellular processes and a general workflow for the discovery and characterization of DHX9 inhibitors.

Figure 1: Simplified signaling pathway of DHX9 and the point of intervention for this compound.

Figure 2: General experimental workflow for the discovery and development of DHX9 inhibitors.

Conclusion and Future Directions

This compound is a promising novel inhibitor of DHX9 with the potential for development as a targeted anti-cancer therapeutic. While detailed synthesis information remains proprietary, the available data on its biological activity and the broader understanding of DHX9 biology provide a strong foundation for further research. Future work should focus on elucidating the precise mechanism of action of this compound, its selectivity profile against other helicases, and its efficacy in preclinical models of DHX9-dependent cancers. The continued development of potent and selective DHX9 inhibitors like this compound holds significant promise for patients with cancers that currently have limited treatment options.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. accenttx.com [accenttx.com]

- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structure-Activity Relationship of DHX9 Inhibitors

An Examination of DHX9-IN-14 and a Comprehensive Analysis of the ATX968 Series

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the chemical structure of a molecule and its biological activity is paramount. This guide provides a detailed exploration of the structure-activity relationship (SAR) of inhibitors targeting DExH-Box Helicase 9 (DHX9), a key enzyme in maintaining genomic stability and a promising target in oncology.[1][2]

To provide a comprehensive and practical guide to DHX9 inhibitor SAR, this document focuses on the well-documented discovery and optimization of ATX968 , an orally available allosteric inhibitor of DHX9. The development of ATX968 offers a clear and instructive case study in medicinal chemistry, illustrating how systematic structural modifications influence inhibitory potency and cellular activity.

Core Concepts in DHX9 Inhibition

DHX9 is an ATP-dependent RNA/DNA helicase crucial for various cellular processes, including transcription, translation, and the maintenance of genomic stability.[2] Its inhibition is a promising strategy for cancer therapy, particularly in tumors with high microsatellite instability (MSI-H).[1][2] The development of potent and selective DHX9 inhibitors, such as ATX968, has validated DHX9 as a tractable oncology target.[1]

Structure-Activity Relationship (SAR) of the ATX968 Series

The discovery of ATX968 began with a high-throughput screening hit, compound 1 , which exhibited partial inhibition of DHX9's ATPase activity and full inhibition of its unwinding activity.[1] X-ray crystallography confirmed that this series of compounds binds to an allosteric pocket, distinct from the ATP binding site, providing a structural basis for optimization.[1] The following tables summarize the key SAR findings from the optimization campaign that led to ATX968.[1]

Data Presentation

Table 1: Initial Optimization of the Thiophene Core

| Compound | R | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |

| 1 | H | 2.9 | 21.4 | >20 |

| 2 | 4-F | 0.8 | 10.2 | >20 |

| 3 | 4-Cl | 0.5 | 5.6 | >20 |

| 4 | 4-Me | 1.2 | 15.1 | >20 |

| 5 | 3-F | 0.6 | 7.8 | >20 |

| 6 | 3-Cl | 0.4 | 4.9 | >20 |

| 7 | 3-Me | 1.5 | 18.3 | >20 |

| 8 | 2-F | 1.1 | 12.5 | >20 |

| 9 | 2-Cl | 0.9 | 9.8 | >20 |

Data sourced from the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]

Table 2: Optimization of Arylated Thiophenes

| Compound | Ar | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |

| 10 | Phenyl | 0.086 | 0.643 | 16.1 |

| 11 | 2-pyridyl | 0.045 | 0.450 | 10.5 |

| 12 | 3-pyridyl | 0.039 | 0.380 | 8.9 |

| 13 | 4-pyridyl | 0.062 | 0.510 | 12.3 |

| 14 | 3-thienyl | 0.112 | 0.890 | >20 |

| 15 | 1-methylpyrazol-4-yl | 0.078 | 0.720 | 15.4 |

Data sourced from the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]

Table 3: Impact of Halogen Substitution

| Compound | Z | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |

| 10 | H | 0.086 | 0.643 | 16.1 |

| 23 | Br | 0.156 | 0.225 | 0.765 |

| 24 | Me | 0.120 | 0.550 | 14.8 |

Data sourced from the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]

Table 4: Optimization of Halogen-Containing Compounds Leading to ATX968

| Compound | Structure | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) | LS411N IC50 (μM) |

| 25 | Pyridine modification of 23 | 0.025 | 0.150 | 0.255 | 0.210 |

| ATX968 | Further optimization of 25 | 0.012 | 0.008 | 0.101 | 0.069 |

Data represents a summary of the optimization efforts described in the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are composite protocols based on standard methods for assessing DHX9 inhibition.

DHX9 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of DHX9. The conversion of ATP to ADP is measured, typically using a luminescence-based detection system.

-

Reaction Setup: The assay is performed in a 384-well plate format. The reaction mixture contains DHX9 enzyme, a suitable RNA or DNA substrate (e.g., poly(A) RNA), and ATP in an optimized assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA).

-

Compound Incubation: Test compounds are serially diluted and pre-incubated with the DHX9 enzyme for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Reaction Progression and Termination: The reaction is allowed to proceed for a specific time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). The reaction is then stopped by the addition of a detection reagent containing EDTA.

-

Signal Detection: A kinase detection reagent is added to convert the remaining ATP to a luminescent signal. The amount of ADP produced is inversely proportional to the luminescence.

-

Data Analysis: The luminescent signal is read on a plate reader. The EC50 values, representing the concentration of inhibitor that causes 50% of the maximal effect, are calculated from the dose-response curves.

DHX9 Helicase Unwinding Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate. A common method involves a fluorescence resonance energy transfer (FRET) or fluorescence quenching setup.

-

Substrate Design: A DNA or RNA duplex substrate is designed with a fluorophore on one strand and a quencher on the complementary strand in close proximity. When the duplex is intact, the fluorescence is quenched.

-

Reaction Mixture: The reaction is set up in a 384-well plate and includes the DHX9 enzyme, the fluorescently labeled duplex substrate, and ATP in an appropriate assay buffer.

-

Compound Incubation: Test compounds are pre-incubated with the DHX9 enzyme.

-

Initiation and Measurement: The unwinding reaction is initiated by the addition of ATP. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The fluorescence signal is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is determined from the initial linear phase of the fluorescence increase. The IC50 values, the concentration of inhibitor required to reduce the unwinding activity by 50%, are determined from the dose-response curves.

Cellular Target Engagement Assay (e.g., circBRIP1)

This assay measures the ability of a compound to engage DHX9 within a cellular context. The formation of certain circular RNAs (circRNAs), such as circBRIP1, is dependent on DHX9 activity.

-

Cell Culture and Treatment: A suitable cell line (e.g., a colorectal cancer cell line) is cultured and treated with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA.

-

Quantitative PCR (qPCR): The levels of a specific DHX9-dependent circRNA (e.g., circBRIP1) are quantified using qPCR with specific primers that amplify the back-spliced junction of the circRNA.

-

Data Analysis: The levels of the circRNA are normalized to a housekeeping gene. The EC50 value, representing the concentration of the compound that induces a 50% of the maximal increase in the circRNA level, is calculated.

Mandatory Visualizations

DHX9 Signaling Pathway

DHX9 is implicated in multiple signaling pathways that are critical in cancer. The NF-κB pathway is one such example where DHX9 acts as a transcriptional co-activator.

Caption: DHX9 acts as a transcriptional co-activator in the NF-κB signaling pathway.

Experimental Workflow for SAR Study

The process of advancing a screening hit to a lead compound involves a systematic, iterative cycle of design, synthesis, and testing.

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

This guide provides a foundational understanding of the structure-activity relationships of DHX9 inhibitors, exemplified by the development of ATX968. The data and methodologies presented herein are intended to support the ongoing research and development of novel therapeutics targeting DHX9.

References

The Role of DHX9 in Cancer Biology and the Therapeutic Potential of its Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9), an NTP-dependent helicase, is a critical player in a multitude of cellular processes essential for normal cell function, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Emerging evidence has solidified the role of DHX9 as a significant factor in the pathology of numerous cancers. Its overexpression is a common feature in various tumor types and is often correlated with poor patient prognosis.[3][4] DHX9's multifaceted functions, particularly its ability to resolve complex nucleic acid structures like R-loops, place it at the nexus of cancer-associated pathways.[2][5] Consequently, DHX9 has become an attractive target for therapeutic intervention. This guide provides an in-depth overview of DHX9's role in cancer biology, focusing on the preclinical data of DHX9 inhibitors, such as DHX9-IN-14 and ATX968, and detailing the experimental methodologies used to elucidate its function.

DHX9: A Multifunctional Helicase in Cancer

DHX9 is a member of the DExD/H-box family of helicases, characterized by its ability to unwind both DNA and RNA duplexes.[2] Its functions are integral to gene regulation and RNA metabolism, processes that are frequently dysregulated in cancer.[1][2]

Overexpression in Various Cancers

Elevated expression of DHX9 has been documented in a range of malignancies, including colorectal, lung, liver, and breast cancers.[2][6] This overexpression is not merely a correlative finding; it has been functionally linked to cancer progression.

Table 1: Quantitative Data on DHX9 Overexpression in Cancer

| Cancer Type | Finding | Cell Lines/Tissues Studied | Quantitative Details | Reference(s) |

| Lung Cancer | Higher expression in tumor tissues and SCLC cell lines compared to normal tissues and NSCLC lines. | 13 matched adenocarcinoma tissues vs. normal tissues; H446 (SCLC) vs. A549, PC9 (NSCLC) | Serum DHX9: 4.81±0.36 ng/ml in patients vs 3.88±0.29 ng/ml in controls. Higher in Stage III/IV vs I/II. | [7] |

| Colorectal Cancer (CRC) | Significantly higher mRNA and protein levels in CRC tissues and cell lines compared to adjacent normal tissues. | 11 paired CRC tissues vs. adjacent normal tissues; CRC cell lines. | Increased expression in CRC specimens compared to adjacent normal tissue. | [1] |

| Hepatocellular Carcinoma (HCC) | Highly expressed in HCC tissues compared to moderately expressed in normal liver tissue. | Hep-3B, Huh7 cell lines; HCC tissues from HPA database. | Immunohistochemistry showed high expression in HCC. | [8] |

| Multiple Myeloma | Sensitivity to DHX9 suppression in 6 out of 8 cell lines tested. | RPMI8226, U266B1, H929, OPM1.1, OPM2, KMS-11, JJN-3, IM-9. | Depletion of GFP+ cells in competition assays upon DHX9 knockdown. | [9] |

| Microsatellite Instable (MSI-H) Colorectal Cancer | High degree of dependence on DHX9 expression. | MSI-H colorectal cancer cell lines. | Statistically significant sensitivity in MSI-H colorectal and endometrial cancer cells. | [2] |

Role in Genomic Stability and R-Loop Resolution

A critical function of DHX9 in the context of cancer is its role in resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[2] While R-loops have physiological roles, their accumulation can lead to replication stress, DNA damage, and genomic instability—hallmarks of cancer.[5][10] DHX9 helps to prevent the pathological accumulation of these structures.[5] Depletion of DHX9 leads to an increase in R-loops, triggering a DNA damage response.[5]

DHX9 in Cellular Signaling Pathways

DHX9 is implicated in several signaling pathways that are fundamental to cancer development and progression.

p53 Signaling Pathway

DHX9 inhibition has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway that responds to cellular stress, including DNA damage.[7] The knockdown of DHX9 can lead to p53-mediated apoptosis in numerous cancer cell lines.[7]

NF-κB Signaling Pathway

DHX9 can act as a coactivator of the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[7] In colorectal cancer, DHX9 has been shown to activate NF-κB signaling, thereby promoting malignant phenotypes.[1]

Cell Cycle Regulation

DHX9 influences cell cycle progression through its interaction with key regulatory proteins. For instance, it can up-regulate the tumor suppressor p16, a component of the Rb pathway which is commonly dysregulated in lung cancer.[7]

Therapeutic Targeting of DHX9

The dependence of certain cancers on DHX9 makes it a compelling target for drug development. Several small molecule inhibitors of DHX9 are under investigation.

This compound and ATX968

This compound is a known RNA helicase DHX9 inhibitor. Another potent and selective inhibitor, ATX968, has shown significant preclinical activity.[2] Chemical inhibition of DHX9's enzymatic activity with ATX968 has been shown to selectively kill cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[2]

Table 2: Preclinical Efficacy of DHX9 Inhibitors

| Inhibitor | Cancer Type/Cell Line | Assay | Quantitative Results | Reference(s) |

| Enoxacin | Lung Cancer (A549) | MTT Assay | IC50: 25.52 µg/ml in A549; 49.04 µg/ml in DHX9-shRNA-A549 | [7] |

| ATX968 | MSI-H/dMMR Colorectal Cancer (LS411N xenograft) | In vivo xenograft | Robust and durable tumor growth inhibition/regression. | [2][11] |

| ATX968 | MSI-H/dMMR Colorectal Cancer (HCT116) | Apoptosis Assay | Time-dependent increase in Annexin-positive cells, reaching 100% at day 10 post-DHX9 KD. | [11] |

| ATX968 | MSI-H/dMMR Colorectal Cancer (HCT116) | Cell Cycle Analysis | Accumulation of cells in S phase at 5 days post-DHX9 KD. | [11] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in DHX9 research.

siRNA-mediated Knockdown of DHX9

This technique is used to transiently reduce the expression of DHX9 to study its functional consequences.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute DHX9-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot, cell viability assay).[2][12]

Western Blot for DHX9 Protein Detection

Western blotting is used to quantify the levels of DHX9 protein in cell or tissue lysates.

Protocol:

-

Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHX9 (e.g., at a 1:20000 dilution) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:4000 dilution) for 1 hour at room temperature.[14]

-

Detection: Detect the protein bands using an ECL substrate and an imaging system. Normalize DHX9 protein levels to a loading control like β-tubulin or Lamin B1.[12][15]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the DHX9 inhibitor (e.g., enoxacin) for a specified period (e.g., 72 hours).[16]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

-

Incubation: Incubate the plate at 37°C for 3-4 hours.[17][18]

-

Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

In Vivo Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of DHX9 inhibitors in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., LS411N) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer the DHX9 inhibitor (e.g., ATX968) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[11]

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[19]

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., IHC, Western blot).

Future Directions and Conclusion

The compelling preclinical data for DHX9 inhibitors, particularly in cancers with specific genetic backgrounds like MSI-H/dMMR, underscore the potential of DHX9 as a valuable therapeutic target. Future research should focus on the continued development of potent and selective DHX9 inhibitors, the identification of biomarkers to predict response to therapy, and the exploration of combination strategies with other anti-cancer agents. The in-depth understanding of DHX9's role in cancer biology, facilitated by the experimental approaches detailed in this guide, will be instrumental in translating these promising findings into effective clinical treatments.

References

- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | High Levels of DEAH-Box Helicases Relate to Poor Prognosis and Reduction of DHX9 Improves Radiosensitivity of Hepatocellular Carcinoma [frontiersin.org]

- 9. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]

- 14. DHX9 Polyclonal Antibody (PA5-19542) [thermofisher.com]

- 15. DHX9 antibody (67153-1-PBS) | Proteintech [ptglab.com]

- 16. protocols.io [protocols.io]

- 17. broadpharm.com [broadpharm.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. aacrjournals.org [aacrjournals.org]

The Impact of DHX9 Inhibition on DNA Replication: A Technical Overview of Dhx9-IN-14/ATX968

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DExD/H-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, transcription, and RNA processing. Its ability to resolve complex nucleic acid structures, such as R-loops and G-quadruplexes, prevents the stalling of replication forks and subsequent DNA damage. Consequently, DHX9 has emerged as a promising therapeutic target in oncology, particularly for cancers with inherent deficiencies in DNA damage repair. This technical guide provides an in-depth analysis of the effects of DHX9 inhibition on DNA replication, with a focus on the small molecule inhibitor Dhx9-IN-14 and the closely related, well-characterized compound ATX968 (also known as DHX9-IN-2). We will detail the mechanism of action, summarize key quantitative data, present relevant experimental protocols, and visualize the associated cellular pathways.

The Role of DHX9 in DNA Replication

DHX9 is a multifunctional helicase that plays a crucial role in preventing replication stress.[1] During transcription, nascent RNA can hybridize with the template DNA strand, forming a three-stranded structure known as an R-loop.[1] These R-loops, along with other non-B DNA structures like G-quadruplexes, can act as physical barriers to the progression of the DNA replication machinery.[1][2] This can lead to the stalling of replication forks, which, if unresolved, can collapse and cause double-strand breaks (DSBs), threatening genomic integrity.[1]

DHX9 functions to unwind these DNA:RNA hybrids and other secondary structures, ensuring the smooth progression of replication forks.[2] It is often found in complex with proteins involved in the DNA damage response and replication, such as BRCA1 and WRN helicase, suggesting its integral role in a larger replication and repair complex.[1]

Mechanism of Action of DHX9 Inhibitors on DNA Replication

Inhibition of DHX9's helicase activity disrupts its ability to resolve R-loops and other obstructive nucleic acid structures. This leads to a cascade of events that disproportionately affects cancer cells, especially those with high levels of genomic instability or deficiencies in their DNA damage repair (DDR) pathways, such as those with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) status.[3][4][5][6]

The primary consequences of DHX9 inhibition on DNA replication are:

-

Increased R-loop Accumulation: The inability to unwind DNA:RNA hybrids leads to their accumulation throughout the genome.[4]

-

Replication Stress: The persistence of R-loops and other secondary structures creates significant replication stress.[4][6]

-

Replication Fork Stalling: The physical obstruction on the DNA template causes replication forks to slow down and stall.[4]

-

DNA Damage: Stalled and collapsed replication forks result in the formation of DNA double-strand breaks, a severe form of DNA damage.[4]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest, typically in the S-phase, and eventual programmed cell death (apoptosis).[4][6]

This mechanism creates a synthetic lethal relationship in cancer cells with compromised DDR pathways. These cells are more reliant on helicases like DHX9 to manage their inherently high levels of replication stress, making them particularly vulnerable to DHX9 inhibition.

References

- 1. Immunoprecipitation of DNA:RNA Hybrids Using the S9.6 Antibody | Springer Nature Experiments [experiments.springernature.com]

- 2. Recognition of RNA by the S9.6 antibody creates pervasive artifacts when imaging RNA:DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

Dhx9-IN-14: A Technical Guide to Targeting the DHX9 Helicase in Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DExH-box helicase 9 (DHX9), also known as RNA helicase A (RHA), is a multifaceted enzyme integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its dysregulation is increasingly implicated in various malignancies, making it a compelling target for therapeutic intervention. Dhx9-IN-14 is a novel small molecule inhibitor of DHX9 that offers a valuable tool for investigating the functional roles of this helicase and exploring its potential as a cancer therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization and use in studying transcription regulation.

Introduction to DHX9 and its Role in Transcription Regulation

DHX9 is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including double-stranded DNA and RNA, as well as RNA/DNA hybrids (R-loops).[1] Its diverse functions are attributed to its interaction with a host of cellular proteins, including transcription factors and RNA polymerase II.[1][2] In the context of transcription, DHX9 acts as a transcriptional coactivator, facilitating the expression of genes involved in cell proliferation and survival.[3] It resolves complex DNA and RNA secondary structures that can impede the progress of the transcriptional machinery.[4]

Elevated expression of DHX9 has been observed in several cancers, including prostate, colorectal, and small cell lung cancer, where it is often associated with poor prognosis.[3][5] In prostate cancer, DHX9 interacts with the Androgen Receptor (AR) and enhances its transcriptional activity.[3] In cancers with deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival, highlighting a potential synthetic lethal therapeutic strategy.[5][6]

This compound: A Specific Inhibitor of DHX9

This compound is a small molecule inhibitor of the RNA helicase DHX9.[7][8] It has been identified as a valuable research tool for probing the functions of DHX9 and for assessing the therapeutic potential of DHX9 inhibition.

Mechanism of Action

DHX9 inhibitors, including this compound, are designed to interfere with the enzymatic activity of the DHX9 protein.[9] By binding to the helicase, these inhibitors can block its ATP hydrolysis-dependent unwinding of nucleic acid substrates.[9] This disruption of DHX9's function can lead to the accumulation of secondary nucleic acid structures, such as R-loops, increased replication stress, cell-cycle arrest, and ultimately, apoptosis in cancer cells that are dependent on DHX9 activity.[5][10]

Quantitative Data for this compound

The publicly available quantitative data for this compound is currently limited. The primary reported value is its cellular target engagement potency.

| Parameter | Value | Assay Type | Reference |

| EC50 | 3.4 µM | DHX9 Cellular Target Engagement | [7][8] |

Note: Further characterization of this compound, including its biochemical IC50 against DHX9's ATPase and helicase activities, binding affinity (KD), and cellular anti-proliferative IC50 values in various cancer cell lines, would provide a more comprehensive understanding of its potency and selectivity.

Experimental Protocols

The following protocols are based on established methodologies for the characterization of DHX9 inhibitors and can be adapted for the study of this compound.

Biochemical Assays

This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The ADP-Glo™ Kinase Assay is a commonly used platform.

Principle: The assay quantifies the amount of ADP produced in the enzymatic reaction. The amount of ADP is directly proportional to the ATPase activity of DHX9.

Materials:

-

Recombinant human DHX9 protein

-

This compound

-

ATP

-

DHX9 substrate (e.g., poly(A) RNA)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only controls (no inhibition) and a known DHX9 inhibitor as a positive control.

-

Add 10 µL of recombinant DHX9 protein diluted in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a solution containing ATP and the DHX9 substrate (e.g., poly(A) RNA) in assay buffer.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.

Principle: A fluorescently labeled and quenched substrate is used. Upon unwinding by DHX9, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human DHX9 protein

-

This compound

-

Fluorescently labeled and quenched dsRNA or DNA/RNA hybrid substrate

-

ATP

-

Assay buffer

-

384-well black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add compound dilutions to the wells of a 384-well plate.

-

Add recombinant DHX9 protein to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a solution containing the fluorescent substrate and ATP in assay buffer.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the initial velocities against the inhibitor concentrations.

Cellular Assays

This assay determines the effect of this compound on the growth of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest (e.g., colorectal cancer lines with dMMR)

-

This compound

-

Complete cell culture medium

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the cells for 72 hours (or a desired time course).

-

Perform the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

This assay confirms that this compound is engaging with and inhibiting DHX9 within the cell.

Principle: Inhibition of DHX9 has been shown to lead to an increase in the levels of specific circular RNAs, such as circBRIP1. This can be measured by quantitative PCR.

Materials:

-

Cancer cell line (e.g., HCT 116)

-

This compound

-

RNA extraction kit

-

Reverse transcription reagents

-

qPCR primers specific for circBRIP1 and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells.

-

Perform reverse transcription to generate cDNA.

-

Perform qPCR using primers for circBRIP1 and the housekeeping gene.

-

Calculate the relative expression of circBRIP1, normalized to the housekeeping gene, using the ΔΔCt method.

-

Determine the EC50 for circBRIP1 induction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to DHX9 function and the experimental workflow for evaluating this compound.

References

- 1. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. accenttx.com [accenttx.com]

- 8. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]

- 10. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]

Targeting DHX9 in Viral Infections: A Technical Guide for Researchers

Disclaimer: While this guide focuses on the RNA helicase DHX9 as a target in viral infection studies, specific public domain research on the compound "DHX9-IN-14" in the context of virology is limited. This compound is documented as a potent RNA helicase DHX9 inhibitor with an EC50 of 3.4 μM in cellular target engagement assays, primarily investigated in cancer research[1][2][3]. The information presented herein provides a comprehensive overview of the function of DHX9 in viral infections and the rationale for its inhibition, which is applicable to the study of inhibitors like this compound.

Introduction to DHX9

DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme belonging to the Superfamily 2 (SF2) of DExD/H-box helicases[4][5]. It is an abundant nuclear protein that plays crucial roles in a multitude of cellular processes by unwinding double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and RNA/DNA hybrids in an NTP-dependent manner[5]. Key functions of DHX9 include the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability[5][6]. Given its central role in nucleic acid metabolism, it is frequently exploited by viruses to facilitate their replication, while also being a key component of the host's intrinsic and innate immune responses against them[4][5].

The Dichotomous Role of DHX9 in Viral Infections

DHX9 exhibits a complex and often contradictory role during viral infection, acting as either a pro-viral (host factor required for replication) or an anti-viral (host restriction factor) protein depending on the virus and the cellular context. This dual functionality makes it a fascinating and challenging therapeutic target.

Table 1: Pro-Viral and Anti-Viral Functions of DHX9

| Virus Family | Virus Example | Role of DHX9 | Observed Effect of DHX9 or its Depletion | Reference(s) |

| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | Pro-viral | Enhances viral transcription by binding to the TAR RNA element and facilitates viral mRNA splicing and transport. | [7] |

| Poxviridae | Myxoma virus (MYXV) | Anti-viral | Forms unique cytoplasmic "DHX9 antiviral granules" that sequester viral components and reduce viral late protein synthesis. Knockdown of DHX9 enhances MYXV replication. | [4][7] |

| Herpesviridae | Epstein-Barr Virus (EBV) | Anti-viral | Knockdown of DHX9 leads to an increase in EBV late gene expression and virion production, suggesting an inhibitory role. | [8] |

| Herpesviridae | Murine gammaherpesvirus 68 (MHV-68) | Anti-viral | Knockdown of DHX9 enhances viral protein expression and genome replication. | [8] |

| Flaviviridae | Hepatitis C Virus (HCV) | Pro-viral | Required for optimal viral replication. | [7] |

| Orthomyxoviridae | Influenza A Virus | Pro-viral | Required for optimal viral replication. | [7] |

| Picornaviridae | Encephalomyocarditis virus (EMCV) | Anti-viral | DHX9 knockout mice show increased viral load and reduced survival upon EMCV infection. | [9] |

| Reoviridae | Rotavirus | Anti-viral | Functions with the inflammasome sensor Nlrp9b to recognize dsRNA from rotavirus. | [7] |

DHX9 in Antiviral Innate Immunity

DHX9 is a key player in the host's first line of defense against viral pathogens. It functions both as a sensor of viral nucleic acids and as a downstream signaling molecule to activate immune responses.

Nucleic Acid Sensing

DHX9 can recognize viral genetic material in the cytoplasm:

-

dsRNA Sensing: In myeloid dendritic cells, DHX9 acts as a sensor for double-stranded RNA, signaling through the mitochondrial antiviral-signaling protein (MAVS) to induce type I interferons (IFNs) and pro-inflammatory cytokines[4][8].

-

DNA Sensing: In plasmacytoid dendritic cells (pDCs), DHX9 has been identified as a sensor for CpG DNA, where it interacts with MyD88 to trigger an immune response[4].

Transcriptional Co-activation of Immune Genes

A critical, DNA-sensing-independent role for DHX9 occurs in the nucleus. During DNA virus infection, nuclear DHX9 acts as a transcriptional coactivator to stimulate NF-κB-mediated innate immunity[8]. It forms a complex with NF-κB p65 and RNA Polymerase II (RNAPII) at the promoters of antiviral genes, where it is essential for the recruitment of RNAPII[8]. This function requires its ATPase/helicase activity[8].

More recently, DHX9 has also been shown to be crucial for host resistance against RNA viruses by cooperating with STAT1 in the nucleus to transcribe interferon-stimulated genes (ISGs) downstream of type I IFN signaling[9]. Upon IFN stimulation, DHX9 binds to STAT1 and helps recruit RNAPII to ISG promoters[9].

Signaling Pathway Diagrams

DHX9 as a Therapeutic Target for Antiviral Drug Development

The dual role of DHX9 makes it a compelling therapeutic target. Inhibiting DHX9 could serve two purposes:

-

Disrupting Viral Replication: For viruses that rely on DHX9 for their life cycle (pro-viral role), an inhibitor would directly impede viral propagation[10].

-

Enhancing Viral Clearance: For viruses restricted by DHX9 (anti-viral role), a nuanced approach is needed. However, in contexts like oncolytic virotherapy, inhibiting DHX9 could enhance the replication and efficacy of the oncolytic virus in cancer cells[7].

Small molecule inhibitors targeting cellular helicases are a promising avenue for developing broad-spectrum antiviral drugs that are less prone to viral resistance[10]. The development of DHX9 inhibitors for cancer, such as ATX968 and the compound class including this compound, provides a strong rationale and valuable chemical tools to explore their efficacy in treating viral infections[6][11].

Experimental Protocols for Studying DHX9 in Viral Infections

Investigating the role of DHX9 in the context of a viral infection involves a combination of genetic, molecular, and virological techniques.

siRNA-Mediated Knockdown of DHX9

This method is used to transiently reduce DHX9 expression in cell culture models to assess its impact on viral replication and host response.

-

Objective: To determine if DHX9 is a pro-viral or anti-viral factor.

-

Methodology:

-

Cell Culture: Plate susceptible cells (e.g., A549, HeLa, Vero E6) in 6-well or 12-well plates to achieve 50-70% confluency at the time of transfection.

-

Transfection: Transfect cells with DHX9-specific small interfering RNAs (siRNAs) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Typically, a final siRNA concentration of 20-50 nM is used.

-

Incubation: Incubate cells for 48-72 hours post-transfection to allow for DHX9 mRNA and protein depletion.

-

Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via RT-qPCR (for mRNA levels) and Western blotting (for protein levels) using DHX9-specific primers and antibodies.

-

Viral Infection: Infect the DHX9-depleted and control cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Analysis: At various time points post-infection, collect cell lysates and supernatants to quantify viral protein expression (Western blot), viral genome replication (RT-qPCR), and infectious virus production (plaque assay or TCID50 assay). An increase in viral titer upon knockdown indicates an anti-viral role for DHX9, while a decrease suggests a pro-viral role[7][8].

-

Table 2: Example of Quantitative Data from DHX9 Knockdown Study

| Cell Line | Virus | Treatment | Change in Viral Titer (log10 PFU/mL) | Reference |

| A549 | Myxoma virus (vMyx-FLuc) | Control siRNA | Baseline | [7] |

| A549 | Myxoma virus (vMyx-FLuc) | DHX9 siRNA | >2 log increase | [7] |

| AG0-4 | Epstein-Barr Virus (EBV) | Control siRNA | Baseline | [8] |

| AG0-4 | Epstein-Barr Virus (EBV) | DHX9 siRNA | ~4-fold increase | [8] |

Generation and Use of DHX9 Knockout Mouse Models

To study the in vivo role of DHX9, conditional knockout mice are essential, as global knockout is often lethal.

-

Objective: To investigate the systemic and cell-type-specific role of DHX9 in viral pathogenesis and host defense in a living organism.

-

Methodology:

-

Generation of Mice: Generate conditional knockout mice by crossing Dhx9-floxed (Dhx9f/f) mice with mice expressing Cre recombinase under a cell-type-specific promoter (e.g., LysM-Cre for myeloid cells, Alb-Cre for hepatocytes)[9].

-

Verification: Confirm the specific deletion of DHX9 in the target cell population (e.g., bone marrow-derived macrophages, liver tissue) via Western blotting or PCR[9].

-

Viral Challenge: Infect knockout mice and their floxed littermate controls (Dhx9f/f) with a virus (e.g., EMCV, RHV) via an appropriate route (intraperitoneal, intravenous)[9].

-

Analysis:

-

Survival: Monitor and record survival rates over time, plotted as a Kaplan-Meier curve[9].

-

Viral Load: At specific time points post-infection, harvest organs (e.g., heart, brain, liver) and measure viral RNA or DNA levels by RT-qPCR[9].

-

Immunopathology: Analyze tissue sections using hematoxylin and eosin (H&E) staining to assess inflammation and tissue damage[9].

-

Gene Expression: Measure the expression of cytokines and ISGs in tissues or isolated cells via RT-qPCR to evaluate the immune response[9].

-

-

Co-Immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation (ChIP)

These assays are used to probe the molecular interactions of DHX9 within the cell.

-

Objective: To identify proteins (viral or host) that interact with DHX9 and to determine if DHX9 binds to the promoters of specific genes.

-

Methodology (Co-IP):

-

Lyse cells (infected or uninfected) with a non-denaturing lysis buffer.

-

Incubate the lysate with an antibody specific to DHX9 (or a control IgG) that has been coupled to protein A/G beads.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins and analyze them by Western blotting using antibodies against suspected interaction partners (e.g., NF-κB p65, STAT1, viral proteins)[8].

-

-

Methodology (ChIP):

-

Cross-link protein-DNA complexes in living cells using formaldehyde.

-

Shear the chromatin into small fragments by sonication.

-

Immunoprecipitate the chromatin using an antibody against DHX9.

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Use qPCR with primers specific for gene promoters of interest (e.g., promoters of antiviral genes) to quantify the amount of bound DNA[8].

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. excenen.com [excenen.com]

- 3. tebubio.com [tebubio.com]

- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 11. DHX9 inhibitors - Page 1 | BioWorld [bioworld.com]

DHX9-IN-14 and R-loop Formation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DExH-box helicase 9 (DHX9) is a critical enzyme in nucleic acid metabolism, playing a multifaceted role in transcription, DNA replication, and the maintenance of genomic stability. A key function of DHX9 is its involvement in the regulation of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. The dysregulation of R-loop homeostasis is increasingly implicated in various pathologies, including cancer. DHX9 exhibits a dual functionality, participating in both the formation and resolution of R-loops, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the interplay between DHX9 and R-loop formation, with a specific focus on the inhibitory compound DHX9-IN-14 and its implications for research and drug development. We present key quantitative data for a potent DHX9 inhibitor, detail essential experimental protocols for studying DHX9 and R-loops, and provide visual representations of relevant pathways and workflows.

The Dichotomous Role of DHX9 in R-loop Metabolism

DHX9's involvement in R-loop biology is complex, with evidence supporting its function in both the creation and removal of these structures. This dual role is likely context-dependent, influenced by the cellular environment and the presence of interacting proteins.

R-loop Promotion: Under certain conditions, such as impaired RNA splicing, DHX9 can promote the formation of R-loops. Its helicase activity can unwind the nascent RNA from the RNA polymerase, facilitating its hybridization with the template DNA strand. This can lead to the accumulation of pathological R-loops, which pose a threat to genomic integrity by inducing replication stress and DNA damage.

R-loop Resolution: Conversely, DHX9 is also a key factor in resolving R-loops. It can unwind the RNA from the DNA-RNA hybrid, allowing for the restoration of the canonical double-stranded DNA structure. This function is crucial for preventing the deleterious consequences of persistent R-loops.

The inhibition of DHX9, therefore, presents a therapeutic strategy to modulate R-loop levels, with the potential to be particularly effective in cancers that exhibit a dependency on DHX9 for managing R-loop-associated stress.

Quantitative Analysis of DHX9 Inhibition

While specific quantitative kinetic data for this compound are not extensively available in the public domain, data for other potent and selective DHX9 inhibitors, such as ATX968 (also known as DHX9-IN-2), provide valuable insights into the feasibility of targeting this helicase.

| Inhibitor | Assay Type | Target | IC50 | K_d_ | EC50 | Reference |

| This compound | Cellular Target Engagement | DHX9 | 3.4 µM | - | - | [1] |

| ATX968 (DHX9-IN-2) | Helicase Unwinding Assay | DHX9 | 8 nM | - | - | [2] |

| ATX968 | Surface Plasmon Resonance (SPR) | DHX9 | - | 1.3 nM | - | [2] |

| ATX968 | circBRIP1 Reporter Assay | DHX9 | - | - | 54 nM | [3] |

| ATX968 | Cell Proliferation (MSI-H/dMMR cells) | - | - | - | ~100-236 nM | [2] |

Table 1: Quantitative Data for DHX9 Inhibitors. This table summarizes key potency metrics for DHX9 inhibitors. The data for ATX968 illustrates the potential for high-potency inhibition of DHX9.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of DHX9 in R-loop formation and the effects of its inhibitors. Below are detailed methodologies for key assays.

DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq)

This technique is used to map the genome-wide distribution of R-loops.

-

Genomic DNA Extraction: Gently extract high-molecular-weight genomic DNA from cells of interest to preserve R-loop structures.

-

Restriction Enzyme Digestion: Fragment the genomic DNA using a cocktail of restriction enzymes that do not cut within the regions of interest.

-

Immunoprecipitation: Incubate the fragmented DNA with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.

-

Capture: Capture the antibody-DNA-RNA hybrid complexes using protein A/G magnetic beads.

-

Washing: Perform stringent washes to remove non-specifically bound DNA.

-

Elution and RNase H Treatment (Control): Elute the immunoprecipitated DNA. For a negative control, treat a parallel sample with RNase H to degrade the RNA moiety of R-loops.

-

DNA Purification: Purify the eluted DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and sequence using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome to identify R-loop-enriched regions.

Immunofluorescence for R-loop Detection

This method allows for the visualization and quantification of R-loops within individual cells.

-

Cell Culture and Treatment: Culture cells on coverslips and treat with DHX9 inhibitor or control vehicle.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with the S9.6 primary antibody diluted in blocking solution.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity to determine R-loop levels.

In Vitro DHX9 Helicase Assay

This assay directly measures the enzymatic activity of DHX9 in unwinding a DNA-RNA hybrid substrate.

-

Substrate Preparation: Synthesize a DNA-RNA hybrid substrate with a fluorescent label and a quencher on opposite strands.

-

Reaction Setup: In a microplate, combine recombinant DHX9 protein, the DNA-RNA substrate, and assay buffer.

-

Initiation of Reaction: Add ATP to initiate the unwinding reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence over time as the helicase separates the strands, separating the fluorophore from the quencher.

-

Inhibitor Testing: To test inhibitors like this compound, pre-incubate the enzyme with the compound before adding ATP.

In Vitro DHX9 ATPase Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant DHX9, a suitable nucleic acid substrate (e.g., single-stranded RNA), and the inhibitor to be tested.

-

ATP Addition: Initiate the reaction by adding a known concentration of ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

ADP Detection: At the end of the incubation period, add a reagent that detects the amount of ADP produced (e.g., using a luciferase-based system).

-

Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ATP hydrolyzed.

Visualizing DHX9 Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to DHX9 and R-loop formation.

Caption: The dual role of DHX9 in R-loop metabolism and the impact of its inhibition.

Caption: A streamlined workflow for DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq).

Caption: Workflow for an in vitro DHX9 helicase assay to screen for inhibitors.

Conclusion

The intricate relationship between DHX9 and R-loop formation presents a promising avenue for the development of novel cancer therapeutics. The availability of potent inhibitors like this compound and ATX968, coupled with robust experimental methodologies, provides the necessary tools for researchers to further elucidate the role of DHX9 in disease and to advance the development of targeted therapies. This guide serves as a foundational resource for scientists and drug development professionals engaged in this exciting and rapidly evolving field.

References

The Impact of DHX9 Inhibition on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic integrity through its roles in DNA replication, transcription, and the resolution of non-canonical nucleic acid structures such as R-loops.[1][2] Inhibition of DHX9 has emerged as a promising anti-cancer strategy, particularly for tumors exhibiting high levels of genomic instability. This technical guide provides an in-depth analysis of the effects of DHX9 inhibition, using the exemplar molecule Dhx9-IN-14, on genomic stability. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to DHX9 and Its Role in Genomic Stability

DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA, RNA, and DNA-RNA hybrids.[2] Its helicase activity is essential for resolving secondary structures that can form during transcription and replication, such as R-loops and G-quadruplexes.[2] These structures, if left unresolved, can lead to replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, genomic instability.[2][3] DHX9 interacts with key proteins in the DNA damage response (DDR), including BRCA1, ATR, and PARP1, highlighting its central role in maintaining the integrity of the genome.[4][5]

Cancer cells, often characterized by rapid proliferation and defective DNA repair pathways, are particularly vulnerable to the accumulation of DNA damage.[4] This has led to the development of small molecule inhibitors targeting DHX9, such as this compound, as a therapeutic strategy to selectively induce lethal levels of genomic instability in malignant cells.

Quantitative Effects of DHX9 Inhibition on Genomic Stability

While specific quantitative data for this compound is not extensively available in the public domain, the effects of DHX9 depletion through siRNA/shRNA provide a strong proxy for the anticipated impact of a potent inhibitor. The following tables summarize representative quantitative data from such studies.

Table 1: Effect of DHX9 Depletion on DNA Damage Markers

| Marker | Cell Line | Fold Change vs. Control | Assay Method | Reference |

| γH2AX foci | U2OS | Similar levels of initial foci formation after damage | Immunofluorescence | [6] |

| RPA foci | U2OS | Significantly fewer foci, indicating impaired resection | Immunofluorescence | [6] |

| p-CHK1 | SCLC cells | Increased | Western Blot | [3] |

| p-CHK2 | SCLC cells | Increased | Western Blot | [3] |

| Cleaved PARP | SCLC cells | Increased | Western Blot | [3] |

Table 2: Impact of DHX9 Depletion on Cell Cycle Progression

| Cell Line | Phase | % Change vs. Control | Time Point | Reference |

| MRC-5 | G0/G1 | Increased | 14 days | [7] |

| S | Decreased | 14 days | [7] | |

| G2 | Decreased | 14 days | [7] | |

| U2OS | G0/G1 | ~15% increase | 10 days | [8] |

| S | 7-9% decrease | 10 days | [8] | |

| G2/M | 7-9% decrease | 10 days | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of DHX9 inhibitors on genomic stability.

Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

Materials:

-

Cells cultured on coverslips

-

This compound or other DHX9 inhibitor

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution (5% BSA in PBS)

-

Primary antibody: anti-γH2AX (e.g., clone JBW301)

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[9]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.[10]

-

Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.[10]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[9]

Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Materials:

-

Treated and control cells

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Comet slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare a suspension of single cells from the treated and control groups.

-

Mix the cell suspension with molten LMP agarose at a 1:10 ratio (v/v).[11]

-

Pipette the cell/agarose mixture onto a comet slide and allow it to solidify at 4°C.[11]

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[12]

-

Incubate the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.[12]

-

Perform electrophoresis at a low voltage in the alkaline buffer.[12]

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using comet analysis software (measuring parameters like tail moment and % DNA in the tail).[13]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[14]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to stain the DNA and remove RNA.[14]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data on the fluorescence intensity of the PI signal.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Signaling Pathways and Molecular Mechanisms

Inhibition of DHX9 disrupts several critical cellular pathways, leading to genomic instability. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Figure 1: Simplified workflow of DHX9 inhibition leading to genomic instability.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Levels of DEAH-Box Helicases Relate to Poor Prognosis and Reduction of DHX9 Improves Radiosensitivity of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Role of DHX9 Inhibition in the DNA Damage Response: A Technical Guide to DHX9-IN-14

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its multifaceted roles in DNA replication, transcription, and the DNA damage response (DDR). Its ability to unwind complex nucleic acid structures, including R-loops, G-quadruplexes, and DNA-RNA hybrids, positions it as a key regulator of genomic integrity. Dysregulation of DHX9 is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of DHX9 in the DDR and the mechanism of action of the specific inhibitor, DHX9-IN-14. We detail the signaling pathways influenced by DHX9, present methodologies for key experiments to assess its function and inhibition, and provide quantitative data on the effects of DHX9 modulation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to leverage DHX9 inhibition as a novel anti-cancer strategy.

Introduction: DHX9 - A Guardian of the Genome

DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed nuclear protein that belongs to the DExH-box family of helicases.[1][2] It utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, playing a crucial role in numerous cellular processes.[3][4] Of particular importance is its function in the DNA damage response, where it contributes to the resolution of nucleic acid structures that can otherwise lead to genomic instability if left unresolved.[5][6] These structures include R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, and G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences.[7]

DHX9's involvement in the DDR is further highlighted by its interactions with key DNA repair proteins such as BRCA1 and PARP1.[6][8] By collaborating with these factors, DHX9 facilitates the efficient repair of DNA lesions, including double-strand breaks (DSBs).[8] The essential role of DHX9 in maintaining genomic integrity has made it an attractive target for cancer therapy, as many cancer cells exhibit a heightened reliance on specific DNA repair pathways for their survival.[5]

DHX9's Role in DNA Damage Response Signaling

DHX9 is intricately involved in several aspects of the DNA damage response. Its primary functions in this context are the resolution of secondary nucleic acid structures that can impede DNA replication and repair, and its interaction with and recruitment of key DDR proteins to sites of DNA damage.

R-loop Resolution